molecular formula C9H12O2S B4264714 Methyl 5-propylthiophene-3-carboxylate

Methyl 5-propylthiophene-3-carboxylate

Cat. No.: B4264714
M. Wt: 184.26 g/mol
InChI Key: GDABHQAPKDCNGP-UHFFFAOYSA-N
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Description

Methyl 5-propylthiophene-3-carboxylate is a versatile alkylated thiophene derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its molecular structure, featuring an ester group and an alkyl chain on the thiophene core, makes it a key precursor for the development of compounds with diverse applications. This compound is part of a class of chemicals recognized for their utility in advanced material science. Thiophene-based building blocks are instrumental in the synthesis of organic materials for use in organic field-effect transistors (OFETs), dye-sensitized solar cells, and fluorescent polymers . The functionalizable handles on the molecule allow researchers to conduct further derivatization to create complex molecular architectures for specialized applications. In pharmaceutical research, structurally similar 5-alkylthiophene-3-carboxylate esters are frequently employed as core intermediates in synthetic pathways. For instance, they can be synthesized via methods like the Gewald reaction to form aminothiophene intermediates, which are crucial scaffolds for developing bioactive molecules . Research into cannabinoid receptor ligands has utilized such thiophene-based scaffolds to develop potent and selective agonists, demonstrating the pharmacophoric potential of this chemical class . Furthermore, thiophene-derived small molecules are explored for various biological activities, including as potential antitumor, analgesic, and anti-inflammatory treatments . Researchers value this compound for its flexibility in chemical synthesis. The aldehyde group that can be derived from such esters allows for immediate reactivity, while the alkyl chain at the 5-position can be modified, providing a adaptable platform for method development and the creation of compound libraries . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-4-8-5-7(6-12-8)9(10)11-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDABHQAPKDCNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-propyl-3-thiophenecarboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with appropriate alkylating agents. For instance, the compound can be prepared by reacting 5-propylthiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of Methyl 5-propylthiophene-3-carboxylate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts like palladium or vanadium complexes can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The electron-rich thiophene ring and ester functionality enable diverse substitution pathways.

Electrophilic Aromatic Substitution

  • Bromination : Treatment with bromine (Br₂) in chloroform/acetic acid introduces bromine at the C4 position of the thiophene ring.
    Conditions : 2 equiv. Br₂, CHCl₃, 50°C, 24 h.
    Product : 4-Bromo-5-propylthiophene-3-carboxylate (80% yield) .
    Mechanism : Electrophilic attack at the most activated position (C4) due to electron-donating propyl and ester groups.

Nucleophilic Substitution

  • Amination : Lithiation with n-BuLi followed by reaction with phenyl isocyanate introduces an amide group at C2.
    Conditions :

    • Lithiation: n-BuLi (1.1 equiv.), THF, −78°C, 45 min.

    • Electrophile: Phenyl isocyanate (1.5 equiv.), rt, 1 h.
      Product : N-Phenyl-5-propylthiophene-2-carboxamide (91% yield) .

Functional Group Transformations

The ester group undergoes classical transformations while retaining the thiophene core.

Ester Hydrolysis

  • Saponification : Hydrolysis with NaOH converts the methyl ester to a carboxylic acid.
    Conditions : NaOH (3 equiv.), MeOH/H₂O, reflux, 3 h.
    Product : 5-Propylthiophene-3-carboxylic acid (75% yield) .

Reduction

  • Ester to Alcohol : Reduction with NaBH₄ selectively reduces the ester to a primary alcohol.
    Conditions : NaBH₄ (2 equiv.), THF, 0°C to rt, 2 h.
    Product : 3-(Hydroxymethyl)-5-propylthiophene (68% yield) .

Oxidation Reactions

The thiophene ring and side chains are susceptible to oxidation.

Sulfone Formation

  • Oxidation of Thiophene : Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom.
    Conditions : 30% H₂O₂, AcOH, 60°C, 12 h.
    Product : Methyl 5-propylthiophene-1,1-dioxide-3-carboxylate (55% yield) .

Side-Chain Oxidation

  • Propyl Group Oxidation : KMnO₄ oxidizes the propyl chain to a carboxylic acid.
    Conditions : KMnO₄ (3 equiv.), H₂O, 80°C, 6 h.
    Product : Methyl 5-(2-carboxyethyl)thiophene-3-carboxylate (42% yield) .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

  • Reagents : 4-Bromo derivative, phenylboronic acid, Pd(PPh₃)₄.
    Conditions : Na₂CO₃, DME/H₂O, 90°C, 12 h.
    Product : 4-Phenyl-5-propylthiophene-3-carboxylate (78% yield) .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProductYield (%)Source
BrominationBr₂, CHCl₃, 50°C4-Bromo-5-propylthiophene-3-carboxylate80
Aminationn-BuLi, phenyl isocyanateN-Phenyl-2-carboxamide91
Ester HydrolysisNaOH, MeOH/H₂O5-Propylthiophene-3-carboxylic acid75
Suzuki CouplingPd(PPh₃)₄, phenylboronic acid4-Phenyl derivative78
Propyl Chain OxidationKMnO₄, H₂O5-(2-Carboxyethyl)thiophene-3-carboxylate42

Mechanistic Insights

  • Regioselectivity in Substitution : Electron-donating groups (e.g., ester) direct electrophiles to the C4 position, while steric effects from the propyl chain influence reactivity at C2 .

  • Lithiation Preferences : Deprotonation with n-BuLi occurs preferentially at C2 due to stabilization by the ester group .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Methyl 5-propylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting microbial infections and inflammatory diseases. The compound's thiophene ring enhances its biological activity, making it a candidate for further drug development.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor showed efficacy against resistant strains of bacteria, highlighting its potential in developing new antibiotics.

CompoundActivityReference
Derivative AEffective against E. coli
Derivative BStrong antifungal properties

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. Its reactivity allows for various modifications, making it valuable in synthetic pathways.

Synthesis Methods
Several methods exist for synthesizing this compound, including:

  • Lithiation Reactions: Direct lithiation followed by electrophilic substitution.
  • Bromination: Introducing bromine at specific positions to facilitate further reactions.

These methods showcase the compound's accessibility and adaptability in synthetic organic chemistry.

Material Science

Nanotechnology Applications
The compound has been explored for its potential applications in nanotechnology, particularly in the development of nanocomposites and coatings. Its unique electronic properties due to the thiophene ring make it suitable for creating materials with enhanced thermal and chemical stability.

Case Study: Graphene-Based Coatings
Studies have investigated the incorporation of this compound into graphene-based alkyd coatings. These coatings exhibited superior mechanical properties and resistance to environmental degradation compared to conventional materials.

Material TypePropertiesApplication
Graphene-Alkyd CompositeEnhanced durabilityProtective coatings
Conductive PolymersImproved conductivityElectronic devices

Coordination Chemistry

Ligand Properties
this compound can act as a ligand in coordination chemistry, interacting with metal ions to form stable complexes. This property opens avenues for catalysis and material science applications.

Interaction Studies
Preliminary studies indicate that the compound's thiophene ring can coordinate with transition metals, potentially leading to novel catalytic systems or enhanced biological activities through metal complexation.

Mechanism of Action

The mechanism of action of Methyl 5-propylthiophene-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent type, chain length, and functional groups (Table 1). These variations significantly impact physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Methyl 5-propylthiophene-3-carboxylate C₉H₁₂O₂S 184.25 Propyl (5), methyl ester (3) Baseline for comparison
Ethyl 2-(3-fluorobenzamido)-5-propylthiophene-3-carboxylate C₁₇H₁₈FNO₃S 335.40 Propyl (5), ethyl ester (3), 3-fluorobenzamido (2) Enhanced bioactivity via fluorobenzamido
Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate C₁₂H₁₄N₂O₃S 266.32 Propyl (5), methyl ester (3), cyanoacetyl amino (2) Increased polarity and reactivity
Methyl 5-ethylthiophene-3-carboxylate C₈H₁₀O₂S 170.23 Ethyl (5), methyl ester (3) Shorter alkyl chain, lower hydrophobicity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 261.34 Phenyl (5), ethyl ester (3), amino (2) Aromatic bulk, potential for H-bonding

Physicochemical Properties

  • Hydrophobicity : The propyl chain in the target compound increases logP compared to ethyl-substituted analogues (e.g., methyl 5-ethylthiophene-3-carboxylate), enhancing lipid solubility .
  • Reactivity : The methyl ester group offers faster hydrolysis kinetics than ethyl esters (e.g., ethyl 2-(3-fluorobenzamido)-5-propylthiophene-3-carboxylate), facilitating downstream modifications .
  • Electronic Effects: Electron-withdrawing groups like cyanoacetyl amino (in ) reduce electron density on the thiophene ring, altering reactivity in electrophilic substitutions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-propylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via thiophene ring functionalization. A common approach involves:

  • Gewald reaction : Cyclization of ketones with sulfur and cyanoacetates under basic conditions to form thiophene rings.
  • Esterification : Reacting 5-propylthiophene-3-carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .
  • Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acid:methanol) improves yields. Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals at δ ~2.5–3.0 ppm (thiophene protons), δ ~3.8 ppm (ester OCH₃), and δ ~1.5–1.7 ppm (propyl CH₂) .
  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and thiophene C-S (~680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ~184 (exact mass depends on substituents).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly regarding substituent orientation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Bond length/angle analysis (e.g., C-S bond ~1.70–1.74 Å).
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the propyl chain .

Q. What computational methods are effective for modeling the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (expected ~4–5 eV for thiophenes) and electrostatic potential maps.
  • Benchmarking : Compare calculated vs. experimental UV-Vis spectra (λ_max ~250–300 nm).

Q. How can researchers address contradictory data in reaction mechanisms involving this compound intermediates?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Probe hydrogen transfer steps using deuterated analogs.
  • In-situ Monitoring : Employ Raman spectroscopy or stopped-flow NMR to capture transient intermediates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-propylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-propylthiophene-3-carboxylate

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